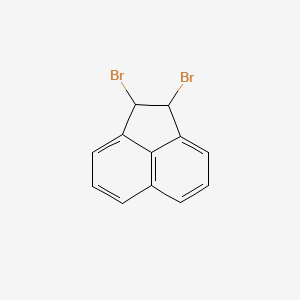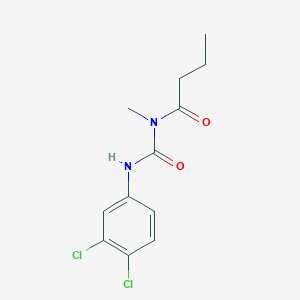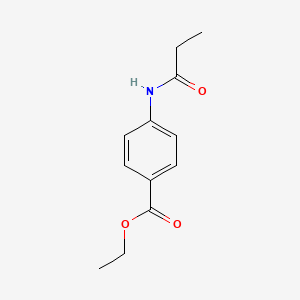
Ethyl 4-(propanoylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(propanoylamino)benzoate is an organic compound belonging to the class of benzoates It is structurally characterized by an ethyl ester group attached to a benzoic acid moiety, with a propanoylamino substituent at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(propanoylamino)benzoate typically involves a multi-step process. One common method starts with the alkylation of 4-aminobenzoic acid, followed by esterification and further alkylation . The reaction conditions are generally mild, involving the use of solvents like toluene and deacidifying reagents such as anhydrous potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using continuous-flow synthesis techniques. This method enhances productivity and selectivity, achieving high conversion rates and minimizing reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(propanoylamino)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding carboxylic acids.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, ethanol, acetone.
Major Products
The major products formed from these reactions include various esters, alcohols, and substituted benzoates, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 4-(propanoylamino)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-(propanoylamino)benzoate, particularly in its role as a local anesthetic, involves the inhibition of sodium ion channels in nerve cells. By binding to these channels, the compound reduces the permeability of the neuronal membrane to sodium ions, thereby blocking the conduction of nerve impulses and resulting in a loss of sensation .
Comparison with Similar Compounds
Ethyl 4-(propanoylamino)benzoate can be compared to other similar compounds such as:
Properties
CAS No. |
132371-06-3 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 4-(propanoylamino)benzoate |
InChI |
InChI=1S/C12H15NO3/c1-3-11(14)13-10-7-5-9(6-8-10)12(15)16-4-2/h5-8H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
QQYFGAPEJNGGGI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



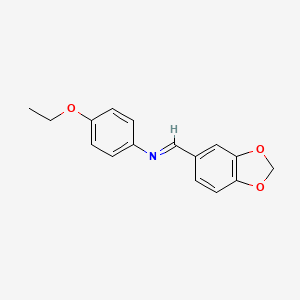
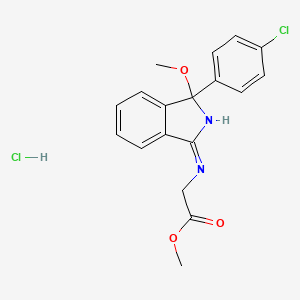

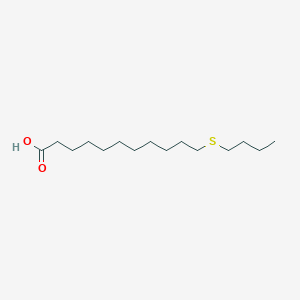

![2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11953257.png)
![2-{2-chloro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline](/img/structure/B11953259.png)
